
(E)-5-(4-(dimethylamino)benzylidene)-1-(2-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, with two nitrogen atoms at positions 1 and 3 of the six-member ring . They have a wide range of applications in medical and pharmaceutical fields, particularly as antimicrobial agents .
Scientific Research Applications
Structural Analysis and Supramolecular Structures
Research has focused on the structural analysis and the formation of supramolecular structures of derivatives similar to the specified compound. These studies reveal insights into the wide angles at the methine C atom linking two rings, intramolecular charge separation, and hydrogen-bonded chains that contribute to the unique chemical behaviors of these compounds. For example, the investigation by Rezende et al. (2005) highlights the formation of hydrogen-bonded chains and rings in certain derivatives, demonstrating the compound's potential in forming complex molecular architectures Rezende, M., et al. (2005).
Luminescent Properties and Potential Applications
Another area of research explores the luminescent properties of derivatives, suggesting potential applications as fluorescent probes. Mendigalieva et al. (2022) discussed the spectral-luminescent properties of these compounds, highlighting their potential in developing efficient luminescent materials and fluorescent probes for detecting ethanol content in aqueous solutions Mendigalieva, S., et al. (2022).
Synthesis and Reactivity
Further research delves into the synthesis and reactivity of related compounds, exploring novel methods for creating derivatives with potential biological and pharmaceutical applications. For instance, studies by Osyanin et al. (2014) propose novel synthesis methods for creating derivatives, offering pathways to compounds with antibacterial, fungicidal, and anti-allergic properties Osyanin, V. A., et al. (2014).
Antimicrobial Properties
Additionally, the antimicrobial properties of related compounds have been investigated, aiming to develop new antimicrobial agents. Rao et al. (2020) synthesized novel derivatives and tested their antimicrobial activity, indicating their potential as antimicrobial agents against various bacteria and fungi Rao, M. S., et al. (2020).
Mechanism of Action
properties
IUPAC Name |
(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-22(2)14-10-8-13(9-11-14)12-15-18(24)21-20(26)23(19(15)25)16-6-4-5-7-17(16)27-3/h4-12H,1-3H3,(H,21,24,26)/b15-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEBNRJOZAXRLV-NTCAYCPXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=CC=C3OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

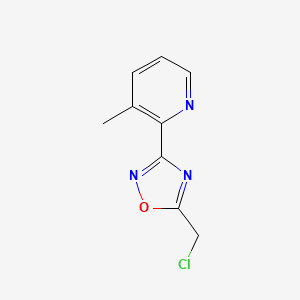
![N-(3,5-difluorophenyl)-3-{[6-(4-fluorophenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2394870.png)
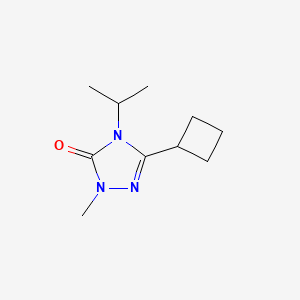
![6-Chloro-N-[1-(2-phenylethyl)piperidin-4-yl]pyridine-2-carboxamide](/img/structure/B2394872.png)
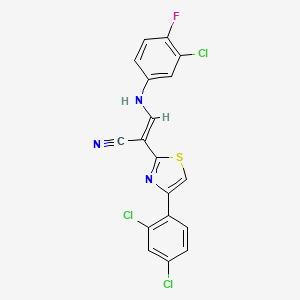
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B2394874.png)
![methyl 3-(N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2394876.png)
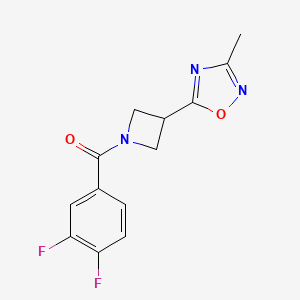
![3-Chloro-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2394879.png)
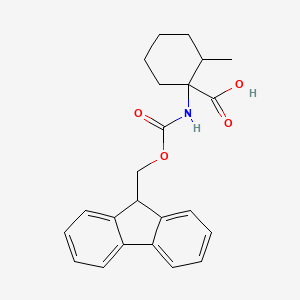

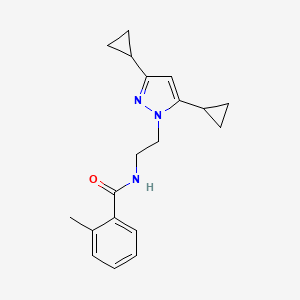
![1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one](/img/structure/B2394887.png)
![2-[(2-Phenoxyethyl)amino]propanoic acid hydrochloride](/img/structure/B2394888.png)